2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide
Description
The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide is a synthetic quinoline derivative featuring a fused [1,4]dioxino ring system. Its core structure includes a benzoyl group at position 8, a ketone at position 9, and an acetamide side chain substituted with a 3,5-dimethoxyphenyl group (Figure 1). Related analogs with slight structural variations (e.g., differences in methoxy substituent positions or benzoyl modifications) are documented in the literature, such as 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide (CAS: 866348-70-1, MW: 500.5 g/mol) .
Key structural attributes include:
- Benzoyl group: Introduces hydrophobicity and may modulate electronic properties.
- 3,5-Dimethoxyphenyl acetamide: The methoxy groups likely improve solubility and influence steric interactions.
Properties
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-34-19-10-18(11-20(12-19)35-2)29-26(31)16-30-15-22(27(32)17-6-4-3-5-7-17)28(33)21-13-24-25(14-23(21)30)37-9-8-36-24/h3-7,10-15H,8-9,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIIBUKLGDMKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline coreThe final step involves the acylation of the quinoline derivative with 3,5-dimethoxyaniline under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations:
Substituent Position Sensitivity: The 3,5-dimethoxyphenyl group in the target compound differs from the 2,4-dimethoxyphenyl analog . Replacement of benzoyl with 4-ethoxybenzoyl or 4-chlorobenzoyl introduces electronic and lipophilic changes, which could modulate binding to hydrophobic pockets in enzymes or receptors.
LogP Trends :
- The 2,4-dimethoxy analog has a LogP of 3.8 , suggesting moderate hydrophobicity. Substituents like chlorine (e.g., in ) would increase LogP, while polar groups (e.g., methoxy) may balance solubility.
Biological Activity: While direct IC₅₀ data for the target compound is unavailable, related quinoline acetamides exhibit activity in kinase inhibition (e.g., BCR-ABL inhibitors ) and anticancer screening .
Biological Activity
The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique structural composition that includes a quinoline core and a dioxin ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural components include:
- Quinoline core: Known for its pharmacological properties.
- Dioxin ring: Contributes to its reactivity and potential biological interactions.
- Benzoyl and methoxy groups: These substitutions may enhance solubility and biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core: Achieved through a Pfitzinger reaction involving isatin derivatives.
- Introduction of the Dioxin Ring: Cyclization reactions with suitable diols under acidic conditions.
- Acylation: The benzoyl group is introduced using Friedel-Crafts acylation methods.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 28 µM to 48 µM depending on the specific analogs tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6BrCaQ | PC-3 | 28 |
| 3a | MDA-MB-231 | 37 |
| 4e | MDA-MB-231 | 38 |
These findings suggest that the compound's mechanism may involve inhibition of heat shock proteins (Hsp90), which are crucial for cancer cell survival and proliferation.
Case Studies
-
Study on Quinoline Derivatives:
A study focusing on quinoline-based compounds highlighted their ability to downregulate Hsp90 client proteins and induce apoptosis in breast cancer cells. The findings suggest that modifications to the quinoline structure could enhance efficacy against tumors while minimizing toxicity to normal cells . -
In Vivo Studies:
In vivo studies using animal models have shown that certain analogs of quinoline derivatives can significantly reduce tumor size without adverse effects on healthy tissues. These studies are crucial for establishing the safety profile and therapeutic window of such compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
